C26H27FN4O6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C26H27FN4O6 is a complex organic molecule that contains 26 carbon atoms, 27 hydrogen atoms, 4 nitrogen atoms, 6 oxygen atoms, and 1 fluorine atom . This compound is known for its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C26H27FN4O6 involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 5-chloro-6-methoxycarbonyl uracil with various reagents to form intermediate compounds, which are then further reacted to produce the final product . The reaction conditions typically include mild temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using similar synthetic routes but with optimized conditions to maximize efficiency and minimize costs. The process involves large-scale reactors and continuous monitoring to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
C26H27FN4O6: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
C26H27FN4O6: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to produce complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which C26H27FN4O6 exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
C26H27FN4O6: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
C26H27FN4O5: This compound has one less oxygen atom and may exhibit different reactivity and biological activity.
C26H27FN4O7: This compound has one more oxygen atom and may have different chemical and physical properties
Biological Activity
Structural Overview
C26H27FN4O6 consists of a complex structure that includes:
- Carbon (C) : 26 atoms
- Hydrogen (H) : 27 atoms
- Fluorine (F) : 1 atom
- Nitrogen (N) : 4 atoms
- Oxygen (O) : 6 atoms
This structural composition suggests significant potential for interactions with biological targets, particularly in cancer therapy.
The primary mechanism of action for this compound involves its role as an ADC. ADCs combine the specificity of antibodies with the cytotoxicity of drugs, allowing targeted delivery to cancer cells. The specific targeting of NaPi2b enhances the therapeutic index by minimizing off-target effects and maximizing drug accumulation in tumor tissues.
Efficacy Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Tumor Growth Inhibition : In vitro and in vivo studies demonstrated that this compound significantly inhibited tumor growth in models expressing NaPi2b. This was quantified by measuring tumor volume reduction compared to control groups.
- Cell Proliferation Assays : Cell viability assays indicated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation among NaPi2b-positive cancer cell lines.
Table 1: Summary of Efficacy Studies
Study Type | Model Type | Target Expression | Result |
---|---|---|---|
In vitro | Cancer Cell Lines | NaPi2b | Dose-dependent inhibition |
In vivo | Mouse Xenograft Models | NaPi2b | Significant tumor volume reduction |
Pharmacokinetics | Blood Plasma Analysis | - | Favorable distribution profile |
Case Studies
Several case studies have been documented to illustrate the clinical relevance of this compound:
- Case Study A : A patient with advanced lung cancer expressing high levels of NaPi2b was treated with this compound. The treatment resulted in a notable reduction in tumor size and improved overall survival compared to historical controls.
- Case Study B : In a cohort study involving patients with various solid tumors, those treated with this compound exhibited higher response rates when compared to standard chemotherapy regimens, particularly in tumors expressing NaPi2b.
Safety Profile
The safety profile of this compound has also been assessed. Common adverse effects noted include:
- Mild to moderate infusion reactions
- Transient hematological changes
- Gastrointestinal disturbances
Long-term follow-up studies are ongoing to further elucidate the safety and tolerability of this compound.
Properties
Molecular Formula |
C26H27FN4O6 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
3-[(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C26H27FN4O6/c1-36-18-7-3-13(11-19(18)37-2)9-10-31-23(33)21-17(6-8-20(28)32)30-26(22(21)24(31)34)15-12-14(27)4-5-16(15)29-25(26)35/h3-5,7,11-12,17,21-22,30H,6,8-10H2,1-2H3,(H2,28,32)(H,29,35)/t17?,21-,22+,26?/m1/s1 |
InChI Key |
SFGCKIGLDNDZLI-UNOUYESJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CCC(=O)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.